![molecular formula C25H17ClIN3 B8158355 4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B8158355.png)
4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with chloro, iodo, and trityl groups. It is used primarily as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane. This reaction is followed by a series of steps to introduce the trityl group and form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 3 undergoes nucleophilic substitution due to its electrophilic nature and the electron-withdrawing effects of the adjacent pyridine ring. This reaction is facilitated by polar aprotic solvents and mild bases.
Example Reaction with Amines :
In a study by JOCPR, 4-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine reacted with ethylamine under heating (80°C, 5 hours) to yield 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (94% yield) .
Reaction Conditions | Outcome |
---|---|
Solvent: Ethanol | Substitution at iodine (C3) |
Base: Triethylamine | Retention of chloro (C4) and trityl (N1) groups |
Temperature: 80°C | High regioselectivity due to iodine’s superior leaving ability vs. chlorine |
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.
Suzuki–Miyaura Coupling
Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:
textThis compound + Phenylboronic acid → 4-Chloro-3-phenyl-1-trityl-1H-pyrazolo[4,3-c]pyridine
Typical Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O
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Temperature: 100°C
Sonogashira Coupling
Forms alkynylated derivatives using terminal alkynes:
textThis compound + Phenylacetylene → 4-Chloro-3-(phenylethynyl)-1-trityl-1H-pyrazolo[4,3-c]pyridine
Conditions :
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Catalyst: PdCl₂(PPh₃)₂, CuI
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Solvent: THF
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Base: Et₃N
Cyclization Reactions
The chloro substituent at position 4 can engage in intramolecular cyclization. For instance, treatment with ammonia or amines at elevated temperatures leads to fused polycyclic systems.
Example :
Heating with hydrazine forms pyrazolo[4,3-c]pyrido[2,3-e]pyridazine derivatives, which are pharmacologically relevant scaffolds.
Protecting Group Manipulation
The trityl group is removed under acidic conditions (e.g., HCl in dioxane), exposing the NH group for further functionalization .
Deprotection Reaction :
textThis compound + HCl (aq.) → 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine + Trityl chloride
Halogen Exchange
The iodine atom can be replaced by other halogens (e.g., fluorine) via Balz–Schiemann or halogen-exchange reactions .
Mechanistic Considerations
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Oxidative Addition : In cross-couplings, Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.
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Steric Effects : The bulky trityl group slows reactions at N1 but does not hinder C3/C4 reactivity .
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Electronic Effects : The pyridine ring directs electrophiles to C3 and nucleophiles to C4 due to its electron-deficient nature .
Scientific Research Applications
4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine include:
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Lacks the trityl group but shares the core structure.
3-Iodo-4-chloro-5-azaisatin: Another heterocyclic compound with similar substituents.
4-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine: A structural isomer with different positioning of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trityl group, in particular, adds steric bulk and influences the compound’s interactions and stability .
Biological Activity
4-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H17ClIN3
- Molecular Weight : 521.788 g/mol
- CAS Number : 1246350-27-5
Pharmacological Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit a wide range of pharmacological activities, including:
- Antitumor Activity : Several studies have demonstrated that pyrazolo derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral Effects : Some compounds in this class have shown promise against viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : Pyrazolo derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is thought to operate through several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK9, leading to reduced transcriptional activity and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Evidence suggests that these compounds can activate caspases involved in the apoptotic pathway, promoting cell death in malignant cells .
Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of pyrazolo[4,3-c]pyridine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxic effects compared to standard treatments like cisplatin. The mechanism involved apoptosis via caspase activation and modulation of pro-apoptotic proteins .
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
4-Chloro-3-iodo... | 0.25 | MCF-7 | Caspase activation |
4-Chloro... | 0.5 | MDA-MB-231 | Apoptosis induction |
Study 2: Antiviral Potential
Research has indicated that certain pyrazolo derivatives possess antiviral properties by inhibiting viral replication mechanisms. For instance, compounds structurally similar to 4-Chloro-3-iodo... were found effective against specific RNA viruses by targeting viral polymerases .
Properties
IUPAC Name |
4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEBCKDLSGJWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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